REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:29][CH2:30][OH:31])([O:13][CH2:14][CH:15]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12].C(N(CC)CC)C>C(Cl)Cl>[C:11]([N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:29][CH:30]=[O:31])([O:13][CH2:14][CH:15]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12]
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Name
|
|
Quantity
|
12.24 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
14.75 g
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Type
|
reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CCO)CCCCCCCCCC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21.49 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
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Setpoint
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-40 (± 5) °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 10 minutes at −35 to −45° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred 40 minutes at −35 to −45° C
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Duration
|
40 min
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Type
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STIRRING
|
Details
|
the mixture stirred for 30 minutes at −10 to −20° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 0-5° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
WASH
|
Details
|
washed with 2% sulfuric acid (100 mL)
|
Type
|
DISTILLATION
|
Details
|
The organic solution was distilled under vacuum at 60° C. to about 100 mL
|
Type
|
ADDITION
|
Details
|
Heptane (100 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the oil bath raised to 80° C.
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
ADDITION
|
Details
|
More heptane (100 mL) was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
The heating bath was replaced with a cold water bath at 15° C
|
Type
|
TEMPERATURE
|
Details
|
The bath was cooled slowly to 5° C. over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the precipitation of the product
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then cooled to −5 to −10° C.
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid was then collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with cold (−5° C.) heptane (2×15 mL)
|
Type
|
CUSTOM
|
Details
|
The wet solid was dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CC=O)CCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |